5h-Tetrazole-5-thiol

Description

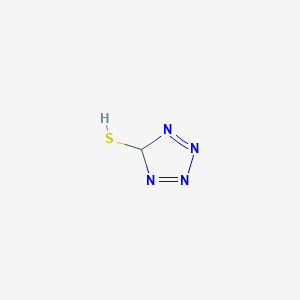

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5H-tetrazole-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4S/c6-1-2-4-5-3-1/h1,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITMSAKVDTXWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(N=NN=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939470 | |

| Record name | 5H-Tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18686-81-2, 181791-11-7 | |

| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5H-Tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiourea-Hydrazine Cyclization (Patent Method)

The most widely documented method involves the reaction of thiourea with hydrazine hydrate under acidic conditions. As detailed in US Patent 4,526,978, the process proceeds via the following steps:

-

Reaction Setup : Thiourea reacts with hydrazine hydrate in hydrochloric acid (HCl) at 0–5°C.

-

Diazotization : Sodium nitrite (NaNO₂) is added to generate the diazo intermediate.

-

Cyclization : The reaction mixture is stirred for 12–24 hours, followed by pH adjustment to 5–6 using sodium hydroxide (NaOH).

-

Isolation : The product precipitates as a white solid, filtered and washed with cold water.

Key Data :

-

Yield : 70–80%

-

Purity : >95% (confirmed by HPLC)

-

Reaction Time : 18–24 hours

-

Temperature : 0–5°C (critical for minimizing byproducts)

This method is favored industrially due to its scalability and cost-effectiveness, though it requires precise temperature control to avoid decomposition of intermediates.

Isothiocyanate-Azide Cyclization (PMC Method)

An alternative route, reported in PMC3530929, utilizes para-methoxybenzylisothiocyanate and sodium azide (NaN₃) in a two-step process:

-

Thiocarbamoylation : para-Methoxybenzylisothiocyanate reacts with NaN₃ in dimethylformamide (DMF) at 80°C for 8 hours.

-

Deprotection : The intermediate is treated with trifluoroacetic acid (TFA) to remove the para-methoxybenzyl group, yielding this compound.

Key Data :

-

Yield : 65–75% (after deprotection)

-

Challenges :

-

Explosive risk during deprotection (requires in situ handling).

-

Strict anhydrous conditions to prevent hydrolysis.

-

This method is preferred for laboratory-scale synthesis due to its modularity, enabling the introduction of protective groups for downstream functionalization.

Hydrazine-Carbon Disulfide Condensation (General Method)

A generalized approach, cited by Vulcanchem, involves hydrazine derivatives and carbon disulfide (CS₂) under basic conditions:

-

Base-Mediated Reaction : Hydrazine reacts with CS₂ in the presence of NaOH or KOH.

-

Cyclization : Heating at 60–80°C promotes tetrazole ring formation.

-

Acidification : The mixture is acidified to precipitate the product.

Key Data :

-

Yield : 50–60% (lower due to competing side reactions).

-

Industrial Relevance : Optimized for bulk production via continuous-flow reactors.

While less efficient than the patent method, this route is adaptable to diverse hydrazine precursors, enabling structural variants.

Comparative Analysis of Synthetic Methods

Industrial Production Considerations

Large-scale synthesis prioritizes the thiourea-hydrazine route due to its economic viability. Critical factors include:

-

Temperature Control : Jacketed reactors maintain 0–5°C during diazotization.

-

Waste Management : Neutralization of acidic byproducts (e.g., NaCl) requires filtration and recycling.

-

Safety Protocols : Explosive intermediates necessitate inert atmosphere handling.

Recent Advances in Synthesis

Emerging strategies focus on:

Chemical Reactions Analysis

Types of Reactions

5h-Tetrazole-5-thiol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

5h-Tetrazole-5-thiol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5h-Tetrazole-5-thiol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₇H₆N₄S (for 1-phenyl derivative) .

- Thermal Stability : Moderate, decomposes above 150°C .

- Reactivity : The thiol group participates in alkylation, acylation, and polymerization reactions .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The table below compares 5H-tetrazole-5-thiol with structurally related tetrazole derivatives:

Reactivity and Stability

- Reactivity with Trichloroethylene :

- Thermal Stability :

- 5-Substituted derivatives (e.g., 5-(methylthio)) decompose at lower temperatures (~150°C) compared to 1-phenyl derivatives (>200°C) .

Q & A

Q. How should researchers address conflicting reports on the stability of this compound in aqueous media?

- Methodological Answer : Stability is pH-dependent: the compound is stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions (pH > 8). Conflicting data often stem from uncontrolled pH during storage. Buffered stability studies with UPLC-MS monitoring over 14 days provide reliable degradation profiles .

Methodological Best Practices

- Synthetic Reproducibility : Use argon/vacuum lines for moisture-sensitive reactions and characterize intermediates immediately after isolation.

- Data Validation : Cross-reference XRD with solid-state NMR to confirm polymorph identity.

- Computational Modeling : Validate DFT results with experimental spectroscopic data to ensure predictive accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.